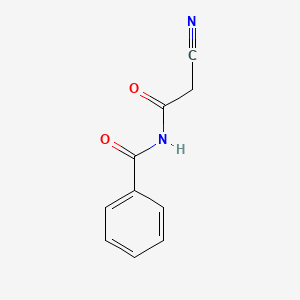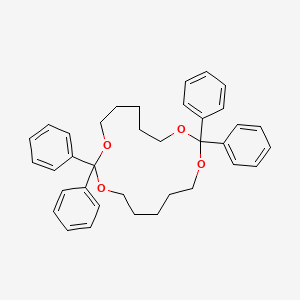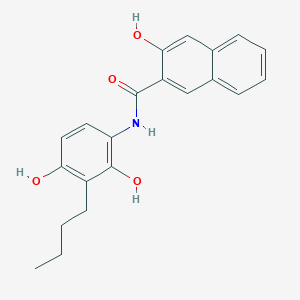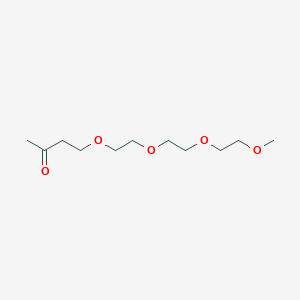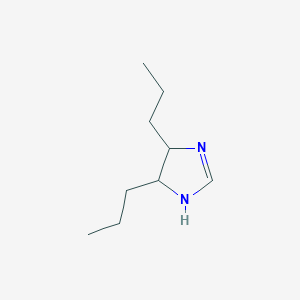
4,5-Dipropyl-4,5-dihydro-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Dipropyl-4,5-dihydro-1H-imidazole is a heterocyclic compound belonging to the imidazole family. Imidazoles are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The unique structure of this compound makes it an interesting subject for research and development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dipropyl-4,5-dihydro-1H-imidazole can be achieved through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This method allows for the regioselective formation of the imidazole ring with substitution at the C-2, C-4, and C-5 positions .
Another method involves the use of microwave-assisted synthesis, which enables the formation of 4,5-disubstituted imidazoles from 1,2-diketones and urotropine in the presence of ammonium acetate . This method is efficient and provides good yields under mild reaction conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4,5-Dipropyl-4,5-dihydro-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of dihydroimidazole derivatives.
Substitution: The imidazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nickel catalysts: for cyclization reactions.
Ammonium acetate: for microwave-assisted synthesis.
Acyl and sulfonyl chlorides: for substitution reactions.
Major Products
The major products formed from these reactions include substituted imidazoles, dihydroimidazoles, and various imidazole derivatives with different functional groups.
Applications De Recherche Scientifique
4,5-Dipropyl-4,5-dihydro-1H-imidazole has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4,5-Dipropyl-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, leading to the disruption of cellular processes and ultimately causing cell death in cancer cells . The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to selectively target cancer cells makes it a promising candidate for further research.
Comparaison Avec Des Composés Similaires
4,5-Dipropyl-4,5-dihydro-1H-imidazole can be compared with other similar compounds, such as:
2-Benzyl-4,5-dihydro-1H-imidazole: Known for its vasodilatory properties and use in the treatment of hypertension.
4,5-Dihydro-1H-imidazol-5-one: Used as a selective and non-toxic herbicide.
Propriétés
Numéro CAS |
90304-15-7 |
|---|---|
Formule moléculaire |
C9H18N2 |
Poids moléculaire |
154.25 g/mol |
Nom IUPAC |
4,5-dipropyl-4,5-dihydro-1H-imidazole |
InChI |
InChI=1S/C9H18N2/c1-3-5-8-9(6-4-2)11-7-10-8/h7-9H,3-6H2,1-2H3,(H,10,11) |
Clé InChI |
WYEMLJSEIVTJNN-UHFFFAOYSA-N |
SMILES canonique |
CCCC1C(N=CN1)CCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


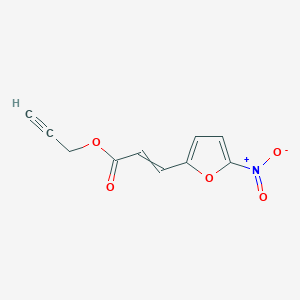
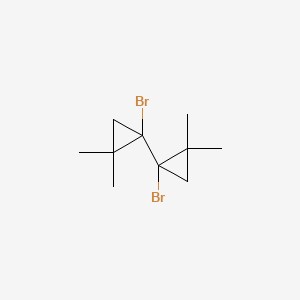

![N-[(2-amino-1-phenylethylidene)amino]-2,4-dinitroaniline](/img/structure/B14370003.png)
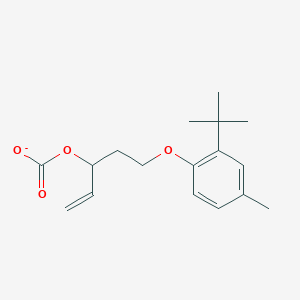

![4-[(Dimethylsulfamoyl)amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B14370020.png)
![Bis[2-(2-butoxyethoxy)ethyl] carbonate](/img/structure/B14370021.png)
![3-[(2,6-Dioxopiperidin-4-yl)acetyl]-4-oxocyclohexyl acetate](/img/structure/B14370028.png)
